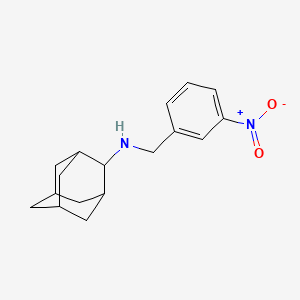

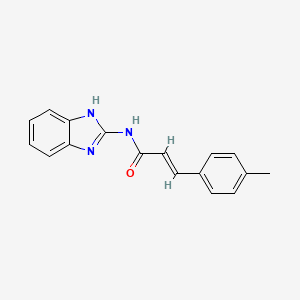

4-amino-3-phenyl-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the sources I accessed .Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available in the sources I accessed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I accessed .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Synthesis

Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs. The compound can be used to synthesize various piperidine derivatives, which are present in over twenty classes of pharmaceuticals . These derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have applications ranging from analgesics to antipsychotics.

Biological Activity Modulation

The structural motif of piperidine is known to modulate biological activity. For instance, 2-amino-4-(1-piperidine) pyridine derivatives, which share a similar structure to our compound, have been designed as dual inhibitors for specific kinases . This suggests potential applications in designing inhibitors for protein targets in cancer therapy.

Chemical Synthesis of Heterocycles

Piperidine and its derivatives play a significant role in the synthesis of heterocyclic compounds. The compound could be used as a precursor or intermediate in multicomponent reactions leading to the formation of complex heterocycles . These heterocycles are often key structures in therapeutic agents.

Catalysis

Due to the presence of both nitrogen and sulfur atoms, this compound could act as a ligand in catalytic processes. It may facilitate various organic transformations, including hydrogenation, cyclization, and cycloaddition reactions, which are fundamental in chemical synthesis .

Neuropharmacology

Piperidine derivatives are known to affect the central nervous system. The compound could be explored for its neuropharmacological effects, potentially leading to the development of new treatments for neurological disorders .

Anti-inflammatory and Immunomodulatory Agents

Compounds with a piperidine structure have been investigated for their anti-inflammatory properties. The compound could be studied for its ability to inhibit inflammatory pathways or modulate immune responses, which is valuable in treating various inflammatory diseases .

Direcciones Futuras

Propiedades

IUPAC Name |

(4-amino-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS2/c16-13-12(14(19)17-9-5-2-6-10-17)21-15(20)18(13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZVWPDQPLTXDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205648 |

Source

|

| Record name | Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- | |

CAS RN |

57036-89-2 |

Source

|

| Record name | Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057036892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)

![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)

hydrazone](/img/structure/B5881073.png)

![4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5881084.png)

![N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide](/img/structure/B5881098.png)

![2-(4-chlorophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5881106.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)